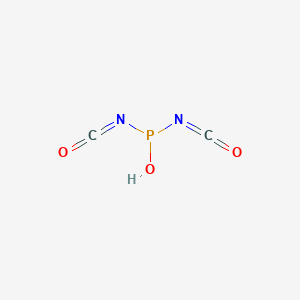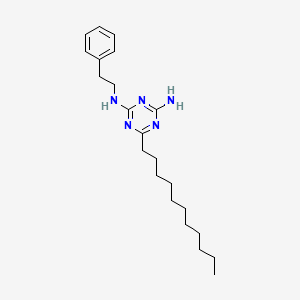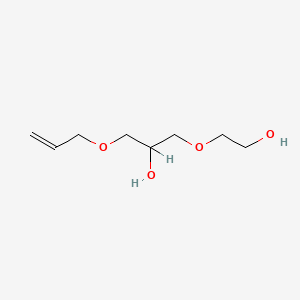![molecular formula C3H2Cl2F4O B14682622 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane CAS No. 37031-38-2](/img/structure/B14682622.png)
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is a chemical compound with the molecular formula C3H2Cl2F4O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with chlorofluoromethane in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl methyl ether
- 1-Chloro-1,2,2-trifluoro-2-methoxyethane
- 2-Chloro-1,1,2-trifluoro-1-methoxyethane
Uniqueness
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties include high reactivity and stability, making it valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
37031-38-2 |
|---|---|
Formule moléculaire |
C3H2Cl2F4O |
Poids moléculaire |
200.94 g/mol |
Nom IUPAC |
2-chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-1(6)3(8,9)10-2(5)7/h1-2H |
Clé InChI |
YTLXXJFDHBDYDC-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(F)Cl)(F)F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


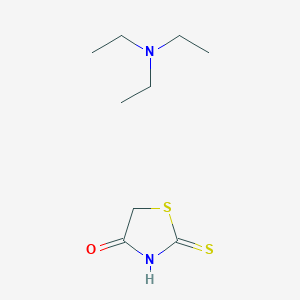
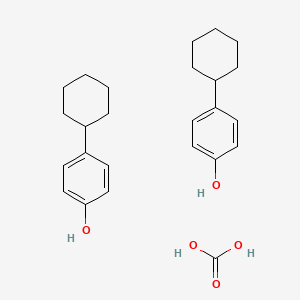
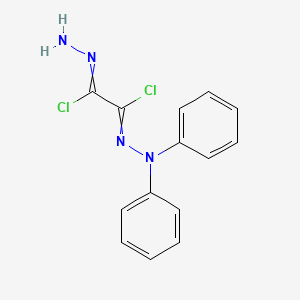
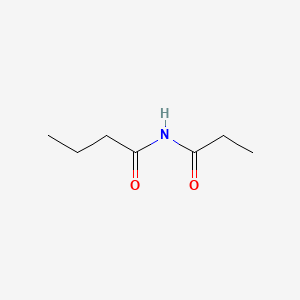


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)

![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
